

Application Notes: Oxime Ligation Using CBZ-aminooxy-PEG8-acid

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Compound of Interest

Compound Name: CBZ-aminooxy-PEG8-acid

Cat. No.: B8104472

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Introduction

Oxime ligation is a highly efficient and chemoselective reaction used to form a stable covalent bond between an aminooxy group and a carbonyl group (aldehyde or ketone).[1][2] This bioorthogonal conjugation strategy is widely employed in chemical biology, drug delivery, and diagnostics due to the mild reaction conditions and the exceptional stability of the resulting oxime linkage, which is significantly more resistant to hydrolysis than imine or hydrazone bonds.[3][4][5][6][7]

The reagent **CBZ-aminooxy-PEG8-acid** is a versatile, heterobifunctional linker designed to facilitate such conjugations.[8][9] Its structure comprises three key components:

- **CBZ-protected Aminooxy Group:** A reactive moiety for aldehydes and ketones, protected by a Carboxybenzyl (CBZ) group to prevent unwanted reactions. Deprotection under acidic conditions is required to reveal the reactive aminooxy nucleophile.[8]
- **PEG8 Spacer:** A hydrophilic 8-unit polyethylene glycol spacer that enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the final conjugate.[10]
- **Terminal Carboxylic Acid:** A second functional handle that can be conjugated to primary amines (e.g., lysine residues on proteins) through standard amide bond formation, typically

using activators like EDC.[8][11]

Principle of the Reaction

The formation of an oxime bond proceeds via a two-step mechanism. First, the nucleophilic aminoxy group attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step, which eliminates a water molecule to yield the stable C=N-O oxime bond.

The reaction rate is pH-dependent, with optimal performance typically observed in a mildly acidic buffer (pH ~4.5).[1] However, the reaction proceeds effectively at neutral pH (6.5-7.5), which is crucial for applications involving sensitive biomolecules.[4] To accelerate the slow reaction kinetics at neutral pH, a nucleophilic catalyst, such as aniline or its derivatives, is often used.[1][12][13] Aniline and its derivatives can increase reaction rates by up to 40-fold at neutral pH.[1]

Caption: Mechanism of aniline-catalyzed oxime ligation.

Key Reaction Parameters and Quantitative Data

The efficiency and outcome of the oxime ligation are governed by several factors. The table below summarizes key parameters and their effects on the reaction.

Parameter	Recommended Condition / Value	Notes	Citations
pH	4.5 - 7.5	Optimal rates are achieved at pH ~4.5. For sensitive biomolecules, reactions at pH 6.5-7.5 are effective, especially with a catalyst.	[1] [4] [14]
Catalyst	10-100 mM Aniline or 2-10 mM p-Phenylenediamine	Aniline significantly accelerates the reaction at neutral pH. Substituted anilines like p-phenylenediamine and m-phenylenediamine are often more efficient.	[1] [14] [15] [16]
Reactant Choice	Aldehydes are preferred over ketones	Aldehydes react orders of magnitude faster than ketones, making them the preferred carbonyl source for efficient conjugations.	[1] [17]
Temperature	25-37 °C	The reaction proceeds well at room temperature or physiological temperature.	[18]
Oxime Stability	Half-life > 1000 hours at neutral pH	The oxime bond is exceptionally stable compared to hydrazones, with	[3] [5] [7]

hydrolysis rates up to
1000 times lower.

Equilibrium Constant
(K)

$>10^8 \text{ M}^{-1}$

The equilibrium
strongly favors the
formation of the oxime [1]
product.

Experimental Protocols

Protocol 1: Deprotection of CBZ-aminoxy-PEG8-acid

The CBZ protecting group must be removed to liberate the reactive aminoxy group.

- **Reagent Preparation:** Dissolve **CBZ-aminoxy-PEG8-acid** in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
- **Acidification:** Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution. A final concentration of 1-2 M acid is typically sufficient.
- **Incubation:** Stir the reaction mixture at room temperature for 1-4 hours.
- **Monitoring:** Monitor the deprotection by LC-MS or TLC until the starting material is fully consumed.
- **Work-up:** Remove the acid and solvent under reduced pressure (e.g., rotary evaporation). The resulting deprotected aminoxy-PEG8-acid salt can be used directly in the subsequent ligation step after adjusting the pH.

Note: An alternative method for CBZ deprotection is catalytic hydrogenation (e.g., H_2 , Pd/C), but this may be incompatible with other functional groups in the target molecule (e.g., alkynes, azides).

Protocol 2: General Oxime Ligation with an Aldehyde-Functionalized Molecule

This protocol describes the conjugation of the deprotected aminoxy-PEG linker to a molecule containing an aldehyde group.

- Reagent Preparation:
 - Dissolve the aldehyde-containing molecule (e.g., a protein, peptide, or small molecule) in an appropriate reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).
 - Dissolve the deprotected aminooxy-PEG8-acid (from Protocol 1) in the same buffer. A 5- to 20-fold molar excess of the PEG linker over the aldehyde is recommended.
- Catalyst Addition:
 - Prepare a fresh 1 M stock solution of aniline in DMSO or an appropriate aqueous buffer.
 - Add the aniline stock solution to the reaction mixture to a final concentration of 20-100 mM.
- Reaction Incubation:
 - Gently mix the components and incubate the reaction at room temperature (25 °C) or 37 °C.
 - Reaction times can vary from 2 to 16 hours, depending on the reactivity of the aldehyde and the concentrations of the reactants.[\[18\]](#)
- Monitoring and Purification:
 - Monitor the reaction progress using SDS-PAGE (for proteins), LC-MS, or HPLC.
 - Once the reaction is complete, remove the excess PEG reagent and catalyst. For protein conjugates, this is typically achieved by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 3: Two-Step Protein Conjugation using CBZ-aminooxy-PEG8-acid

This protocol demonstrates the use of the bifunctional linker by first attaching it to a protein's amine residues and then reacting the liberated aminooxy group.

Step A: Amide Coupling to Protein Lysine Residues

- Reagent Preparation:
 - Dissolve the target protein in 100 mM phosphate buffer, pH 7.4.
 - Dissolve **CBZ-aminooxy-PEG8-acid** (with the CBZ group still on) in the same buffer. Use a 10- to 50-fold molar excess relative to the protein.
 - Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in water or buffer.
- Activation and Conjugation:
 - Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the PEG linker to the PEG solution to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.
 - Add the activated PEG linker solution to the protein solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature.
- Purification: Remove excess reagents by dialysis or SEC, exchanging the buffer to one suitable for the deprotection step (e.g., 100 mM sodium acetate, pH 5.5).

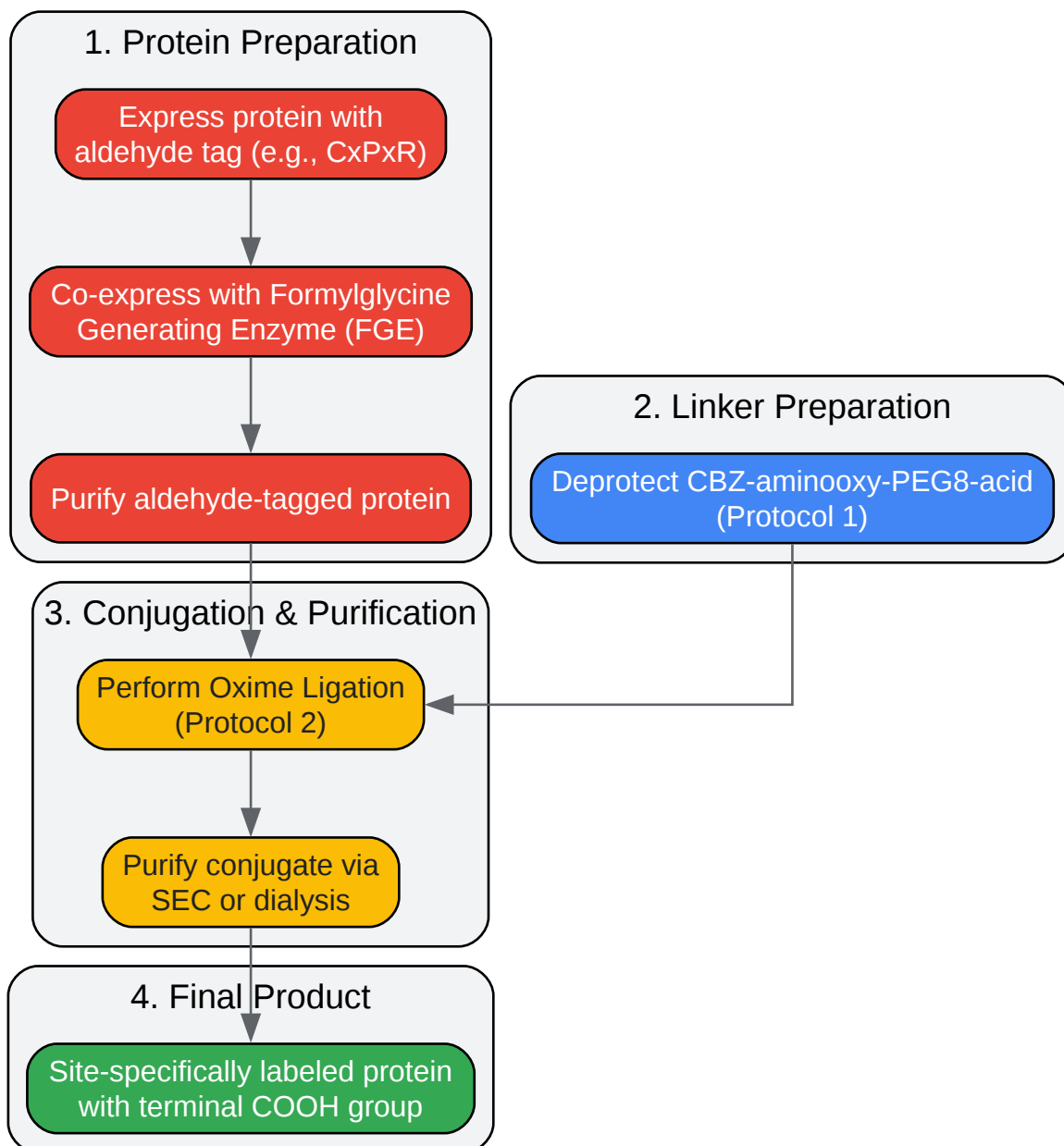
Step B: Deprotection and Oxime Ligation

- Deprotection: Deprotect the CBZ group on the PEGylated protein using the acid-based method described in Protocol 1, ensuring the protein remains stable under the chosen acidic conditions. Buffer exchange back to a neutral pH (e.g., pH 7.0) immediately after deprotection.
- Oxime Ligation: React the now aminoxy-functionalized protein with an aldehyde- or ketone-containing payload (e.g., a drug, fluorophore) by following the steps outlined in Protocol 2.

Application Workflow: Site-Specific Labeling of an Aldehyde-Tagged Protein

A powerful application of this chemistry is the site-specific modification of proteins.^{[18][19]} Proteins can be recombinantly expressed with a specific peptide sequence (an "aldehyde tag")

that is enzymatically converted to contain a reactive formylglycine residue.[18][20] This provides a single, defined site for conjugation.



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Caption: Workflow for site-specific protein modification.

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